![molecular formula C19H19N3OS B2581732 1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea CAS No. 1421449-60-6](/img/structure/B2581732.png)
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea
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Overview
Description
“1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a synthetic organic compound with potential pharmacological activity. It is a part of the group of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The molecular formula of this compound is C19H19N3OS.
Synthesis Analysis
The synthesis of similar compounds, such as 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be studied using various techniques. For instance, the reaction of the compound with other reagents can be monitored using NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” can be determined using various techniques. For instance, the melting point of the compound can be determined using Differential Scanning Calorimetry (DSC) . The molecular weight of the compound is 337.44.Scientific Research Applications
Antimicrobial Activity
Some compounds similar to “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” have shown discrete antimicrobial activity . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” may also have potential as an antimicrobial agent.
Agricultural Applications
Research has found that certain compounds with similar structures can promote rapeseed growth and increase seed yield and oil content . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in agricultural applications to enhance crop yields.
Anticancer Properties
Thiazole derivatives, which “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” is a part of, have been found to possess anticancer properties . This suggests that this compound could potentially be used in the development of new anticancer drugs.
Antidiabetic Activity
Thiazole derivatives have also been found to have antidiabetic activity . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of diabetes.
Anti-inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of inflammatory conditions.
Antihypertensive Properties
Thiazole derivatives have been found to have antihypertensive properties . This indicates that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of hypertension.
Anti-Alzheimer’s Activity
Thiazole derivatives have been found to have anti-Alzheimer’s activity . This suggests that “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could potentially be used in the treatment of Alzheimer’s disease.
COX-1 Inhibitory Activity
Compounds similar to “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” have shown weak COX-1 inhibitory activity . This suggests that this compound could potentially be used as a COX-1 inhibitor.
Future Directions
The future directions for the research on “1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea” could include further studies to confirm its pharmacological activities and to explore its potential applications in various fields such as medicine and industry. Additionally, more studies could be conducted to understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
1-(2-phenylethyl)-3-[[3-(1,3-thiazol-2-yl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-10-9-15-5-2-1-3-6-15)22-14-16-7-4-8-17(13-16)18-20-11-12-24-18/h1-8,11-13H,9-10,14H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSUJNWEKWULPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC(=CC=C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(3-(thiazol-2-yl)benzyl)urea |
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